3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
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Overview
Description
3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with nitro and thiophene groups
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the synthesis of anticancer agents and anti-atherosclerotic agents , suggesting potential targets could be related to these disease pathways.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of therapeutic properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water , which could influence its bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of benzamide to introduce the nitro group. This is followed by the introduction of the thiophene groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene groups.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated or alkylated derivatives of the benzamide core.
Scientific Research Applications
3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
IUPAC Name |
3-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S3/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIZBQKBMHJADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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